

SNIPER(ABL)-058: A Comparative Analysis of Kinase Specificity

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Compound of Interest		
Compound Name:	SNIPER(ABL)-058	
Cat. No.:	B12297329	Get Quote

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SNIPER(ABL)-058 is a novel heterobifunctional molecule designed to induce the degradation of the BCR-ABL fusion protein, a key driver of chronic myeloid leukemia (CML). It belongs to the class of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), which function by hijacking the cellular ubiquitin-proteasome system. SNIPER(ABL)-058 is composed of the ABL kinase inhibitor Imatinib linked to a ligand for the Inhibitor of Apoptosis Proteins (IAPs), a family of E3 ubiquitin ligases. This dual-binding capability allows SNIPER(ABL)-058 to bring BCR-ABL into proximity with the IAP E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the BCR-ABL protein.[1][2] The degradation concentration 50 (DC50) for BCR-ABL reduction by SNIPER(ABL)-058 has been reported to be 10 μΜ.[1][3]

This guide provides a comparative analysis of the kinase specificity of **SNIPER(ABL)-058**, leveraging available data to offer insights into its selectivity profile against other kinases.

Kinase Specificity Profile

Direct comprehensive kinome-wide specificity data for **SNIPER(ABL)-058** is not publicly available. However, the kinase-binding component of **SNIPER(ABL)-058** is the well-characterized inhibitor, Imatinib. The selectivity of **SNIPER(ABL)-058** is therefore expected to be significantly influenced by the binding profile of Imatinib. It is important to note that the formation of a ternary complex between the degrader, the target kinase, and the E3 ligase can alter the selectivity profile compared to the parent inhibitor.



The following table summarizes the inhibitory activity of Imatinib against a panel of selected kinases to provide a baseline for understanding the potential on-target and off-target profile of **SNIPER(ABL)-058**. This data is intended to serve as a reference point, acknowledging that the degradation efficiency and specificity of **SNIPER(ABL)-058** may differ.

Kinase Target	IC50 (nM) of Imatinib	Comments
ABL1	25 - 100	Primary Target
KIT	100	Potent off-target
PDGFRA	100	Potent off-target
PDGFRB	100	Potent off-target
LCK	>10,000	Weakly inhibited
SRC	>10,000	Weakly inhibited
EGFR	>10,000	Weakly inhibited
VEGFR2	>10,000	Weakly inhibited

Note: IC50 values are approximate and can vary depending on the assay conditions. The data presented is a compilation from various sources for comparative purposes.

Studies have indicated that **SNIPER(ABL)-058** exhibits remarkable selectivity for BCR-ABL-dependent signaling pathways, with minimal impact on other cellular signaling networks such as those mediated by ERK, Akt, and p38 MAP kinase. This suggests a degree of specificity in its action beyond simple kinase inhibition.

Experimental Protocols

To assess the kinase specificity of a degrader like **SNIPER(ABL)-058**, a combination of in vitro kinase inhibition and cellular degradation assays would be employed.

In Vitro Kinase Inhibition/Binding Assay (e.g., KINOMEscan™)



This type of assay is used to determine the binding affinity of a compound against a large panel of kinases.

Principle: A competition binding assay where the test compound (SNIPER(ABL)-058) competes with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on a solid support is quantified, typically by quantitative PCR (qPCR) of a DNA tag conjugated to the kinase. A lower amount of captured kinase in the presence of the test compound indicates stronger binding.

Methodology:

- Kinase Panel: A comprehensive panel of recombinant human kinases is utilized.
- Compound Preparation: SNIPER(ABL)-058 is serially diluted to a range of concentrations.
- Assay Reaction: Kinases are incubated with the immobilized ligand and the test compound.
- Quantification: The amount of kinase bound to the solid support is measured using qPCR.
- Data Analysis: The results are typically expressed as the percentage of control (%Ctrl), where lower percentages indicate stronger binding. Dissociation constants (Kd) can be calculated from dose-response curves.

Cellular Kinase Degradation Assay

This assay measures the ability of the degrader to induce the degradation of specific kinases within a cellular context.

Principle: Target cells are treated with the degrader, and the levels of the target kinase and other potential off-target kinases are measured over time. A reduction in the protein level indicates degradation.

Methodology:

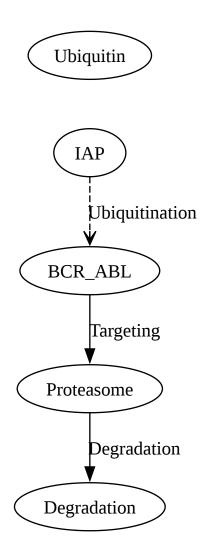
 Cell Culture: A relevant cell line (e.g., K562, a CML cell line expressing BCR-ABL) is cultured.



- Compound Treatment: Cells are treated with various concentrations of **SNIPER(ABL)-058** for different durations (e.g., 2, 4, 8, 24 hours).
- Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.
- Protein Quantification: The total protein concentration in each lysate is determined.
- Immunoblotting (Western Blot): Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against the target kinase (BCR-ABL) and a panel of other kinases to assess off-target degradation. A loading control (e.g., GAPDH, β-actin) is used to ensure equal protein loading.
- Densitometry: The intensity of the protein bands is quantified to determine the relative protein levels.

Visualizations Signaling Pathway of SNIPER(ABL)-058 Action```dot





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Caption: Workflow for determining the kinase specificity of SNIPER(ABL)-058.

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